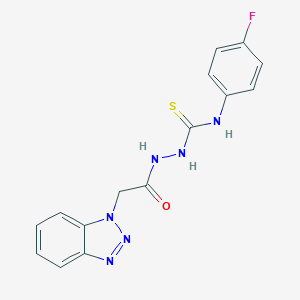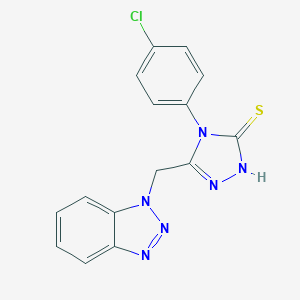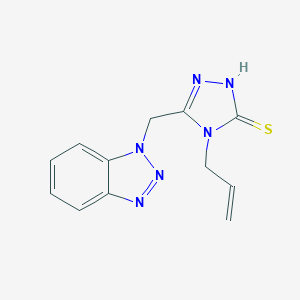
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, also known as BTA-FA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has also been shown to disrupt the cell membrane integrity of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity against various cancer cell lines. It also exhibits low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide, which can provide insights into its potential applications in cancer therapy and antimicrobial agents. Further studies can also explore the potential of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide as a drug delivery system for targeted cancer therapy.
Synthesis Methods
The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 4-fluoroaniline, 1H-1,2,3-benzotriazole, and thiosemicarbazide in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline powder that is purified using recrystallization.
properties
Molecular Formula |
C15H13FN6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C15H13FN6OS/c16-10-5-7-11(8-6-10)17-15(24)20-19-14(23)9-22-13-4-2-1-3-12(13)18-21-22/h1-8H,9H2,(H,19,23)(H2,17,20,24) |
InChI Key |
ICADMNLDXYCYNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NNC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2,4-bis(allylsulfanyl)-7-(2,3-dihydro-1H-indol-1-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B292591.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)





![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)